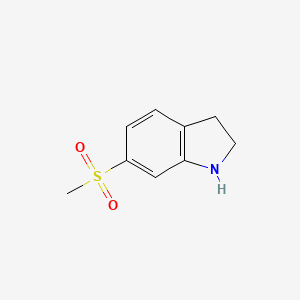
6-(Methylsulfonyl)indoline
概要
説明
6-(Methylsulfonyl)indoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
The synthesis of 6-(Methylsulfonyl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole or its derivatives.
Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
化学反応の分析
6-(Methylsulfonyl)indoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, and substituted indole derivatives .
科学的研究の応用
6-(Methylsulfonyl)indoline has several scientific research applications:
作用機序
The mechanism of action of 6-(Methylsulfonyl)indoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
類似化合物との比較
6-(Methylsulfonyl)indoline can be compared with other indole derivatives such as:
1H-Indole, 2,3-dihydro-: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
1H-Indole, 6-(methylsulfonyl)-: Does not have the 2,3-dihydro modification, affecting its reactivity and applications.
1H-Indole, 2,3-dihydro-5-(methylsulfonyl)-: The position of the methylsulfonyl group influences its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct reactivity and potential therapeutic applications .
生物活性
6-(Methylsulfonyl)indoline (CAS No. 927427-56-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonyl group, which is known to enhance the solubility and bioavailability of compounds. The molecular formula is , and its structure includes an indoline core, which is significant for various biological interactions.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Inhibition of Enzymes : Research indicates that indoline derivatives can act as inhibitors of lipoxygenases (LOX), particularly 5-LOX. This inhibition is crucial in reducing inflammation and related pathologies .
- Cellular Pathways : The compound may influence cellular signaling pathways involved in apoptosis and cell proliferation, making it a candidate for cancer treatment .
Antiproliferative Activity
A study highlighted the antiproliferative effects of indoline derivatives, including this compound, against various cancer cell lines:
These findings suggest that the compound exhibits significant cytotoxic effects on cancer cells, particularly under specific conditions such as hypoxia.
Anti-inflammatory Effects
In vivo studies have demonstrated that compounds similar to this compound can effectively reduce inflammation:
- Model : Zymosan-induced peritonitis in mice.
- Outcome : Reduction in inflammatory markers, demonstrating potential as an anti-inflammatory agent .
Case Studies and Research Findings
- Dual Inhibitor Studies : Research has shown that certain indoline derivatives can function as dual inhibitors of both 5-LOX and soluble epoxide hydrolase (sEH), which are critical in inflammatory responses. The most promising compound from these studies exhibited IC50 values of approximately 0.41 µM for 5-LOX, indicating potent anti-inflammatory properties .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that these compounds could modulate gene expression related to inflammatory pathways, providing a biochemical basis for their therapeutic potential.
- Cytotoxicity Assessments : The cytotoxicity profiles of this compound were evaluated using MTT assays against various cell lines, including SH-SY5Y (neuroblastoma). Results indicated that the compound had a moderate cytotoxic effect with IC50 values suggesting selective toxicity towards cancerous cells while sparing normal cells .
特性
IUPAC Name |
6-methylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPTVSOHKTZRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















